(3S)-N-methyloxolane-3-sulfonamide is a sulfonamide compound characterized by its unique oxolane structure and a sulfonamide functional group. This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound can be synthesized from oxolane derivatives and sulfonamide precursors through specific chemical reactions. The synthesis typically requires controlled conditions to ensure high yields and purity.
(3S)-N-methyloxolane-3-sulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. Additionally, it is classified as an oxolane derivative, which contributes to its structural uniqueness and potential reactivity in various chemical processes.
The synthesis of (3S)-N-methyloxolane-3-sulfonamide generally involves:
The molecular formula for (3S)-N-methyloxolane-3-sulfonamide is , with a molecular weight of approximately 179.2 g/mol. Its structure features a five-membered oxolane ring with a methyl group and a sulfonamide group attached at specific positions.
(3S)-N-methyloxolane-3-sulfonamide can undergo several types of chemical reactions:
The specific conditions (temperature, solvent choice, and catalyst presence) are crucial for achieving desired reaction outcomes.
The mechanism of action for (3S)-N-methyloxolane-3-sulfonamide primarily involves its interaction with enzymes or receptors within biological systems. The sulfonamide moiety is known to inhibit certain enzymes by mimicking substrates or binding to active sites, thereby modulating biochemical pathways. This inhibition can lead to various pharmacological effects, including antimicrobial activity.
(3S)-N-methyloxolane-3-sulfonamide has several scientific uses:
The exploration of chiral sulfonamide derivatives represents a frontier in modern medicinal chemistry, with (3S)-N-methyloxolane-3-sulfonamide emerging as a structurally unique scaffold. Characterized by a tetrahydrofuran (oxolane) ring bearing a stereospecifically positioned sulfonamide group, this compound exemplifies how three-dimensional molecular architecture dictates biological functionality. Its synthesis and application intersect with pivotal advancements in organofluorine chemistry and targeted drug design, positioning it as a versatile intermediate in pharmaceutical development. This analysis systematically examines the compound's nomenclature, historical significance, and contemporary applications while adhering strictly to the defined scope—excluding extraneous pharmacological or safety assessments.
(3S)-N-methyloxolane-3-sulfonamide belongs to the class of sulfonamide-functionalized cyclic ethers. Its systematic IUPAC name designates the stereocenter at position 3 (S-configuration), methylamino group attachment at the sulfonamide nitrogen, and the oxolane (tetrahydrofuran) backbone. Key identifiers include:
Structural Features:The molecule comprises a five-membered oxolane ring with a sulfonamide moiety (-SO₂NHCH₃) at the chiral C3 position. Spectroscopic characterization confirms the (S) configuration via X-ray crystallography or chiral shift reagents. The sulfonamide group adopts a tetrahedral geometry, while the oxolane ring exhibits envelope puckering to minimize steric strain. Hydrogen-bonding capacity arises from the sulfonamide N-H and oxygen atoms, enabling interactions with biological targets.
Physicochemical Properties:
Table 1: Structural and Computational Descriptors
Property | Value/Descriptor | Method/Source |
---|---|---|
Molecular Formula | C₅H₁₁NO₃S | CAS Registry [4] |
Exact Mass | 165.0460 g/mol | High-Resolution MS |
Topological Polar Surface Area | 65.6 Ų | Computational Modeling |
SMILES | O=S(C1C(C)OCC1)(N)=O | PubChem [4] |
InChIKey | HFGBHUBMXOUZRT-UHFFFAOYSA-N | AIFChem [4] |
Sulfonamides revolutionized chemotherapy following Domagk’s 1935 discovery of Prontosil (a sulfanilamide prodrug), which earned the 1939 Nobel Prize in Medicine [3]. Early sulfonamides like sulfapyridine and sulfathiazole acted as broad-spectrum antibacterials by inhibiting dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria [3]. However, their clinical utility waned due to bacterial resistance and toxicity.
The 21st century witnessed a sulfonamide renaissance driven by:
(3S)-N-methyloxolane-3-sulfonamide epitomizes this evolution. Its cyclic ether scaffold diverges from traditional aryl sulfonamides, offering:
Synthetic Applications
The compound serves as a chiral building block for stereoselective synthesis:
A representative synthesis involves:
Drug Design and Biological Relevance
The oxolane-sulfonamide motif confers three key pharmacophoric advantages:
Table 2: Therapeutic Applications of Sulfonamide Analogs
Therapeutic Area | Sulfonamide-Based Drug | Role of Sulfonamide | Relevance to Oxolane Derivative |
---|---|---|---|
Oncology | Alpelisib (PI3Kα inhibitor) | Binds ATP pocket via H-bonding | Template for isoform-selective PI3Kδ inhibitors [10] |
Cardiovascular Disease | Apelin Receptor Agonists | Enhances binding to receptor subpocket | Bioisostere for carboxylates [8] |
Migraine Therapy | Ubrogepant (CGRP antagonist) | Trifluoroethyl group boosts potency | Demonstrates -CF₃ synergy potential [7] |
Patent literature underscores its utility:
"The integration of chiral sulfonamides into drug discovery pipelines reflects a strategic shift toward three-dimensional complexity in lead optimization." - Analysis of Patent WO2019020657A1 [10]
This compound’s future utility lies in fragment-based drug design (FBDD) and as a stereochemical probe for studying enzyme mechanisms. Ongoing research focuses on exploiting its vectoral topology for allosteric modulators and proteolysis-targeting chimeras (PROTACs).
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1